molecular formula C18H21N3O3 B12805852 Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] CAS No. 17315-88-7

Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]

Cat. No.: B12805852
CAS No.: 17315-88-7
M. Wt: 327.4 g/mol
InChI Key: PBWSPPTYGLDOFW-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]: is a complex organic compound with the molecular formula C18H21N3O3 It is known for its unique structure, which includes a benzene ring substituted with three aziridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 2-methylaziridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: It can undergo substitution reactions where the aziridine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its aziridine groups are known to interact with biological molecules, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with DNA and proteins. This makes it a potential candidate for anticancer and antimicrobial agents.

Industry: In the industrial sector, Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] is used in the production of polymers and advanced materials. Its unique structure imparts desirable properties to the materials, such as increased strength and stability.

Mechanism of Action

The mechanism of action of Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] involves its interaction with various molecular targets. The aziridine groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of their function. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

  • Benzene-1,3,5-triyltris[(2-ethyl-1-aziridinyl)methanone]
  • Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]
  • Benzene-1,3,5-triyltris[(2-chloroaziridin-1-yl)methanone]

Comparison:

  • Benzene-1,3,5-triyltris[(2-ethyl-1-aziridinyl)methanone]: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and interaction with biological molecules.
  • Benzene-1,3,5-triyltris[(2-chloroaziridin-1-yl)methanone]: The presence of chlorine atoms can enhance the compound’s reactivity and potentially increase its bioactivity.

Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] stands out due to its balanced reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

17315-88-7

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

[3,5-bis(2-methylaziridine-1-carbonyl)phenyl]-(2-methylaziridin-1-yl)methanone

InChI

InChI=1S/C18H21N3O3/c1-10-7-19(10)16(22)13-4-14(17(23)20-8-11(20)2)6-15(5-13)18(24)21-9-12(21)3/h4-6,10-12H,7-9H2,1-3H3

InChI Key

PBWSPPTYGLDOFW-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3C)C(=O)N4CC4C

Origin of Product

United States

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